Diethyl(1H-indol-3-yl)sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1H-indol-3-yl)sulfanium chloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-indol-3-yl)sulfanium chloride typically involves the reaction of indole derivatives with diethyl sulfide and a suitable chlorinating agent. One common method is the Fischer indolisation followed by N-alkylation. This process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions often include the use of palladium catalysts and microwave irradiation to achieve high yields and rapid reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing solvent use and energy consumption, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl(1H-indol-3-yl)sulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indole derivatives .
Scientific Research Applications
Diethyl(1H-indol-3-yl)sulfanium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl(1H-indol-3-yl)sulfanium chloride involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. The compound’s indole moiety allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carboxylate: Exhibits antiviral and anticancer properties.
Uniqueness
Diethyl(1H-indol-3-yl)sulfanium chloride is unique due to its sulfanium group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
59321-25-4 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
diethyl(1H-indol-3-yl)sulfanium;chloride |
InChI |
InChI=1S/C12H16NS.ClH/c1-3-14(4-2)12-9-13-11-8-6-5-7-10(11)12;/h5-9,13H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RIOOPVNKUFPVKZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[S+](CC)C1=CNC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.